molecular formula C8H9NO3 B1267800 ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate CAS No. 27472-43-1

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

Cat. No. B1267800
CAS RN: 27472-43-1
M. Wt: 167.16 g/mol
InChI Key: RRGFTCXFRSYMEQ-UHFFFAOYSA-N
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Description

“Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” is a chemical compound with the molecular formula C8H9NO3 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle .


Synthesis Analysis

The synthesis of “ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” involves a reaction with an excess of DMFDMA and ammonium acetate . The reaction mixture is stirred at room temperature for 6 hours . The product is then purified by flash column chromatography .


Molecular Structure Analysis

The molecular structure of “ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” is characterized by a pyrrole ring attached to an acetate group . The InChI code for this compound is 1S/C8H9NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” is a yellow solid with a melting point of 44-45°C . Its molecular weight is 167.16 g/mol . The compound is stable under normal storage conditions .

Safety And Hazards

“Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for “ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” and its derivatives could involve exploring their potential applications in medicinal chemistry, given the wide range of biological activities exhibited by pyrrole derivatives . Further studies could also focus on developing more efficient synthesis methods for this compound and its derivatives .

properties

IUPAC Name

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGFTCXFRSYMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303966
Record name ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

CAS RN

27472-43-1
Record name NSC163807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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